molecular formula C13H18O4 B8707123 1-(3,4,5-Trimethoxyphenyl)-1-butanone

1-(3,4,5-Trimethoxyphenyl)-1-butanone

Cat. No. B8707123
M. Wt: 238.28 g/mol
InChI Key: HVOWYFZGULEWSI-UHFFFAOYSA-N
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Patent
US05952355

Procedure details

Substantially the same procedure as in Process 1 of Example 48 was repeated using 3,4,5-trimethoxybenzaldehyde (43.12 g) and propylmagnesium bromide (1.0 M tetrahydrofuran solution, 330 ml) to give 1-(3,4,5-trimethoxyphenyl)-1-butanone (17.43 g).
Quantity
43.12 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH:6]=[O:7].[CH2:15]([Mg]Br)[CH2:16][CH3:17]>>[CH3:14][O:13][C:9]1[CH:8]=[C:5]([C:6](=[O:7])[CH2:15][CH2:16][CH3:17])[CH:4]=[C:3]([O:2][CH3:1])[C:10]=1[O:11][CH3:12]

Inputs

Step One
Name
Quantity
43.12 g
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1OC)OC
Step Two
Name
Quantity
330 mL
Type
reactant
Smiles
C(CC)[Mg]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1OC)OC)C(CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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